Stereo-Defined Versus Racemic: Procurement Rationale for CAS 1416439-82-1 in Chiral Drug Candidate Synthesis
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (CAS 1416439-82-1) is commercially supplied as a defined stereoisomeric form, whereas the S-enantiomer (CAS 1416444-80-8) and R-enantiomer (CAS 1416444-88-6) are distinct, separately cataloged chemical entities with unique CAS registry numbers . In pharmaceutical intermediate procurement, selecting the correct stereoisomer is non-negotiable: the racemic mixture or the incorrect enantiomer will produce a different stereochemical outcome in downstream coupling reactions, potentially yielding inactive or off-target diastereomers that require costly chiral chromatographic separation .
| Evidence Dimension | Stereochemical identity and commercial availability |
|---|---|
| Target Compound Data | CAS 1416439-82-1: defined stereoisomer (unspecified absolute configuration designation in commercial catalogs); purity ≥98% |
| Comparator Or Baseline | S-enantiomer (CAS 1416444-80-8) and R-enantiomer (CAS 1416444-88-6): distinct CAS numbers, separately cataloged, purity ≥95-97% |
| Quantified Difference | Three distinct CAS registry numbers corresponding to three stereochemically distinct products; substitution of one for another yields different stereochemical outcome in synthesis |
| Conditions | Commercial chemical supplier catalog analysis; pharmaceutical intermediate sourcing workflow |
Why This Matters
Procurement of the incorrect stereoisomer invalidates synthetic route validation and may produce pharmacologically inactive final compounds, incurring wasted synthesis time and material costs.
